
(R)-alpha-vinylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-alpha-vinylalanine, also known as L-2-amino-4-(2-propenyl) butanoic acid, is a non-proteinogenic amino acid that has gained interest in the scientific community due to its unique properties. This amino acid is a key component in the synthesis of various natural products and has shown potential in the development of new drugs. In
Mecanismo De Acción
The mechanism of action of (R)-alpha-vinylalanine is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in various metabolic pathways. For example, (R)-alpha-vinylalanine has been found to inhibit the activity of alanine racemase, which is involved in the synthesis of peptidoglycan in bacterial cell walls. This inhibition leads to the disruption of the bacterial cell wall and eventual cell death.
Efectos Bioquímicos Y Fisiológicos
(R)-alpha-vinylalanine has been found to have various biochemical and physiological effects. Studies have shown that it can alter the expression of various genes and proteins involved in metabolic pathways. Additionally, (R)-alpha-vinylalanine has been found to have an effect on the immune system, with studies suggesting that it can modulate the activity of immune cells such as T cells and macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-alpha-vinylalanine has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Additionally, it is stable and can be stored for long periods without degradation. However, (R)-alpha-vinylalanine has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
For the study of (R)-alpha-vinylalanine include exploring its potential use in the development of new drugs, understanding its mechanism of action, and developing new methods for synthesizing and improving its solubility in water.
Métodos De Síntesis
(R)-alpha-vinylalanine can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. The chemical synthesis involves the reaction of vinylacetic acid with L-alanine, while enzymatic synthesis involves the use of enzymes such as alanine racemase and transaminase. Microbial fermentation involves the use of microorganisms such as Escherichia coli and Pseudomonas putida.
Aplicaciones Científicas De Investigación
(R)-alpha-vinylalanine has been extensively studied for its potential applications in the development of new drugs. It has been found to have antimicrobial, anticancer, and antiviral properties. Studies have shown that (R)-alpha-vinylalanine can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, (R)-alpha-vinylalanine has shown potential in the treatment of viral infections, including HIV and herpes simplex virus.
Propiedades
Número CAS |
109958-86-3 |
|---|---|
Nombre del producto |
(R)-alpha-vinylalanine |
Fórmula molecular |
C5H9NO2 |
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-methylbut-3-enoic acid |
InChI |
InChI=1S/C5H9NO2/c1-3-5(2,6)4(7)8/h3H,1,6H2,2H3,(H,7,8)/t5-/m1/s1 |
Clave InChI |
PMCCQCBPRLCNMT-RXMQYKEDSA-N |
SMILES isomérico |
C[C@@](C=C)(C(=O)O)N |
SMILES |
CC(C=C)(C(=O)O)N |
SMILES canónico |
CC(C=C)(C(=O)O)N |
Sinónimos |
3-Butenoicacid,2-amino-2-methyl-,(2R)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



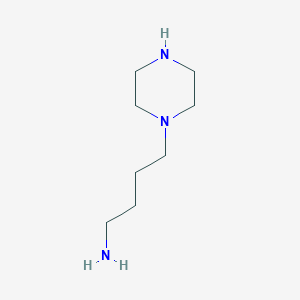
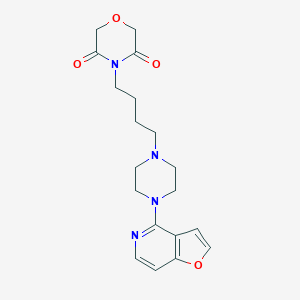
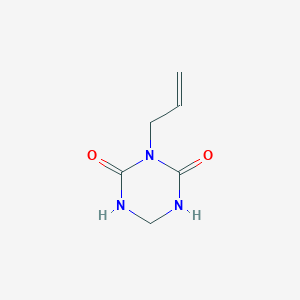
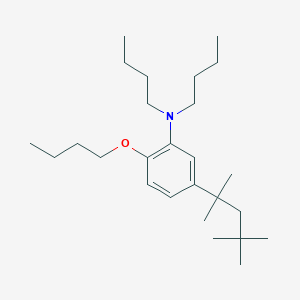
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
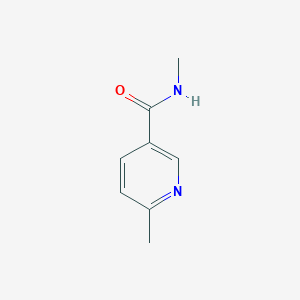
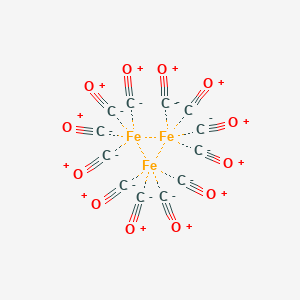
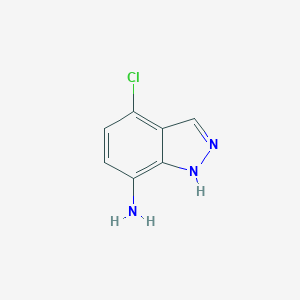
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
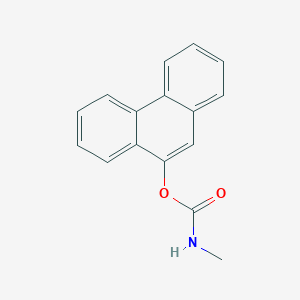
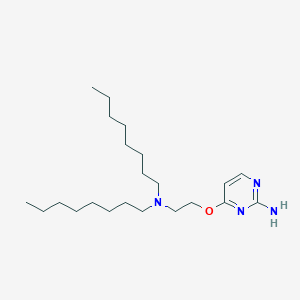
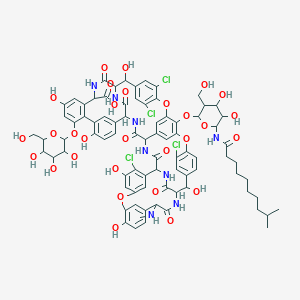
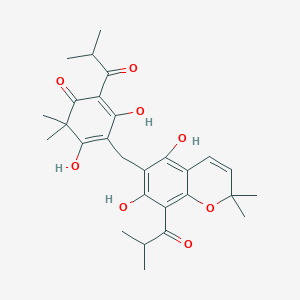
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)